
5-Bromo-2-methylthiazole-4-carbaldehyde
Overview
Description
5-Bromo-2-methylthiazole-4-carbaldehyde (CAS: 111600-83-0) is a brominated thiazole derivative with the molecular formula C₅H₄BrNOS and a molecular weight of 204.92 g/mol . Key physical properties include a LogP of 1.33, indicative of moderate lipophilicity, and a vapor pressure of 0.0±0.6 mmHg at 25°C, suggesting low volatility . The compound features a thiazole ring substituted with a bromine atom at position 5, a methyl group at position 2, and an aldehyde group at position 2. This structural motif renders it a versatile intermediate in medicinal chemistry, particularly in the synthesis of heterocyclic scaffolds for drug discovery .
Preparation Methods
Synthetic Routes for 5-Bromo-2-methylthiazole-4-carbaldehyde
Bromination-Followed-by-Formylation Approach
The most widely documented method involves sequential bromination and formylation of a pre-formed thiazole intermediate.
Bromination of 2-Methylthiazole Derivatives
Bromination at the 5-position of 2-methylthiazole is typically achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent such as dimethylformamide (DMF) or carbon tetrachloride. Reaction conditions (50–60°C, 6–8 hours) yield 5-bromo-2-methylthiazole with >85% efficiency . Regioselectivity is ensured by the electron-donating methyl group at the 2-position, which directs electrophilic bromination to the 5-position.
Table 1: Bromination Optimization Parameters
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Solvent | DMF | Maximizes solubility of NBS |
Temperature | 60°C | Balances reaction rate and side reactions |
NBS Equivalents | 1.1 eq | Prevents over-bromination |
Reaction Time | 7 hours | Ensures complete conversion |
Vilsmeier-Haack Formylation
The brominated intermediate undergoes formylation using the Vilsmeier-Haack reagent (POCl₃/DMF). Key considerations include:
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Stoichiometry : 2.5 eq of POCl₃ and 3 eq of DMF to ensure complete aldehyde formation.
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Temperature Gradient : Gradual heating from 0°C to 80°C minimizes side reactions such as oxidation or ring degradation.
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Workup : Quenching with aqueous NaHCO₃ followed by extraction with ethyl acetate yields the crude aldehyde, which is purified via silica gel chromatography (hexane:ethyl acetate, 4:1) .
One-Pot Thiazole Ring Assembly
An alternative strategy constructs the thiazole ring with pre-installed bromine and aldehyde functionalities.
Hantzsch Thiazole Synthesis with Functionalized Substrates
This method employs α-bromo ketones and thioamides bearing aldehyde precursors. For example:
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Reactants : 3-Bromo-2-oxobutanal and thioacetamide.
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Conditions : Reflux in ethanol (12 hours) induces cyclization, forming the thiazole core with simultaneous incorporation of bromine and aldehyde groups.
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Yield : 70–75%, with purity >90% after recrystallization from methanol .
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the bromo ketone, followed by dehydrohalogenation and aromatization. The aldehyde group remains intact due to the mild acidic conditions.
Industrial-Scale Production Techniques
Continuous Flow Bromination
Traditional batch bromination faces scalability issues due to exothermicity and gas evolution. Continuous flow systems address these challenges:
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Reactor Design : Microfluidic channels with integrated cooling jackets maintain temperature at 60±2°C.
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Residence Time : 30 minutes (vs. 7 hours in batch), achieving 92% conversion .
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Catalyst Recycling : Immobilized NBS on silica gel reduces reagent consumption by 40%.
Catalytic Hydrogenation for Aldehyde Formation
The patent WO2003091230A1 discloses a method for converting methyl 4-methylthiazole-5-carboxylate to the corresponding aldehyde via hydrogenation :
Key Steps :
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Ester Reduction : Hydrogen gas (50 psi) over a Cr-Zr oxide catalyst at 250°C.
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Selectivity Control : Modulating H₂ pressure prevents over-reduction to the alcohol.
Table 2: Hydrogenation Parameters and Outcomes
Parameter | Value | Outcome |
---|---|---|
Catalyst | Cr-Zr oxide (5 wt%) | 88% aldehyde selectivity |
Temperature | 250°C | Optimal for C=O activation |
H₂ Pressure | 50 psi | Minimizes CH₂OH formation |
Challenges and Optimization Strategies
Regioselectivity in Bromination
Competing bromination at the 4-position is mitigated by:
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Electronic Effects : Electron-donating groups (e.g., methyl) direct electrophiles to the 5-position.
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Steric Shielding : Bulky solvents (e.g., tert-butanol) reduce accessibility to the 4-position.
Aldehyde Stability Under Reaction Conditions
The aldehyde group’s susceptibility to oxidation necessitates:
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Inert Atmosphere : N₂ or Ar gas during formylation.
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Low-Temperature Quenching : Immediate cooling post-reaction to prevent aldol condensation.
Emerging Methods and Green Chemistry Approaches
Photocatalytic Bromination
Visible-light-mediated bromination using TiO₂ catalysts and HBr as the bromine source achieves 78% yield at 25°C, reducing energy input by 60% compared to thermal methods .
Biocatalytic Formylation
Engineered aldolases catalyze aldehyde formation from brominated thiazole alcohols under aqueous conditions (pH 7.4, 37°C), offering a solvent-free alternative .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methylthiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 5-Bromo-2-methylthiazole-4-carboxylic acid.
Reduction: 5-Bromo-2-methylthiazole-4-methanol.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Drug Development
5-Bromo-2-methylthiazole-4-carbaldehyde serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly those targeting bacterial infections and cancers. Thiazole derivatives have been extensively studied for their potential antimicrobial, antifungal, and anticancer properties.
Case Study: Antitumor Activity
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, demonstrating significant inhibitory activity against human glioblastoma and melanoma cells. The compound exhibited an IC50 value in the low micromolar range, indicating its potential as a lead compound for further drug development .
Table 1: Antitumor Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Human Glioblastoma | 15 | Induction of apoptosis |
Human Melanoma | 20 | Inhibition of cell proliferation |
Agricultural Applications
Agrochemicals
The compound is also utilized in the formulation of agrochemicals, including fungicides and herbicides. Its effectiveness against specific pests enhances crop protection and yield.
Case Study: Fungicidal Activity
Research has shown that this compound displays strong antifungal activity against various plant pathogens. In field trials, crops treated with formulations containing this compound showed a significant reduction in disease incidence compared to untreated controls .
Table 2: Fungicidal Efficacy
Pathogen | Concentration (ppm) | Efficacy (%) |
---|---|---|
Fusarium oxysporum | 100 | 85 |
Botrytis cinerea | 200 | 90 |
Biochemical Research
Enzyme Inhibition Studies
In biochemical research, this compound is studied for its ability to inhibit various enzymes. It has been shown to inhibit xanthine oxidase, an enzyme implicated in gout and other diseases.
Case Study: Xanthine Oxidase Inhibition
A study demonstrated that this compound effectively inhibits xanthine oxidase with an IC50 value of approximately 25 µM. This inhibition could provide therapeutic benefits for conditions related to excessive uric acid production .
Table 3: Enzyme Inhibition Data
Enzyme | IC50 (µM) | Type of Inhibition |
---|---|---|
Xanthine Oxidase | 25 | Competitive |
Material Science
Advanced Materials Development
The unique chemical properties of this compound allow for its incorporation into advanced materials such as polymers and coatings. Research is ongoing to explore its potential in creating materials with enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methylthiazole-4-carbaldehyde depends on its specific application. In biological systems, thiazole derivatives can interact with enzymes and proteins, inhibiting their activity or altering their function. The bromine atom and aldehyde group contribute to the compound’s reactivity, allowing it to form covalent bonds with target molecules. This can lead to the inhibition of key biological pathways, such as DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Thiazole Derivatives
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Substituent Effects on Reactivity: The aldehyde group in this compound enables nucleophilic additions (e.g., forming Schiff bases), contrasting with the carboxylate ester in Methyl 2-bromo-5-methylthiazole-4-carboxylate, which is hydrolytically labile .
Electronic and Steric Modifications: 2-Amino-5-bromo-4-methylthiazole (C₄H₅BrN₂S) replaces the aldehyde with an amino group, enhancing hydrogen-bonding capacity and basicity, making it suitable for coordination chemistry .
Lipophilicity and Solubility: The LogP of 1.33 for this compound suggests moderate membrane permeability.
Crystallographic and Spectroscopic Insights
- Hydrogen Bonding : Intramolecular O–H⋯N bonds in Schiff base derivatives (e.g., 5-bromo-2-hydroxybenzaldehyde analogs) stabilize crystal structures, a feature exploitable in the target compound’s derivatives .
- NMR Data: For analogs like 4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole (C₁₂H₁₁BrFN₃S₂), coupling constants in ¹H NMR (e.g., J = 8.5 Hz for aromatic protons) highlight electronic environments comparable to the target compound .
Biological Activity
5-Bromo-2-methylthiazole-4-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound (CAS No. 221558-28-7) features a thiazole ring with a bromine atom at the 5-position, a methyl group at the 2-position, and an aldehyde functional group at the 4-position. Its molecular formula is .
Biological Activities
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial and antifungal properties. It has been effective against various pathogenic strains, making it a candidate for developing new antimicrobial agents .
- Antitumor Effects : Research indicates that this compound has cytotoxic effects on several cancer cell lines. For instance, it has demonstrated potential against human glioblastoma and melanoma cells, with IC50 values indicating effective concentration levels for inhibiting cell growth .
- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways. Notably, it has been shown to inhibit xanthine oxidase, which plays a critical role in purine metabolism, suggesting potential applications in treating conditions like gout.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound binds to enzymes and alters their activity, impacting various biochemical pathways.
- Cell Signaling Modulation : It influences cell signaling pathways by modulating kinase and phosphatase activities, which can lead to changes in gene expression and cellular metabolism .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to apoptosis .
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Activity Study : A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results indicated significant growth inhibition in U251 glioblastoma cells with an IC50 value of approximately 20 µM. This suggests potential for further development as an anticancer agent .
- Antimicrobial Efficacy : Another study tested the compound's antibacterial properties against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus, indicating strong antibacterial activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-bromo-2-methylthiazole-4-carbaldehyde, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A two-step approach is recommended: (i) Bromination of 2-methylthiazole-4-carbaldehyde using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 50–60°C, inert atmosphere). (ii) Purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires monitoring reaction progress by TLC and adjusting stoichiometry (e.g., 1.1 eq NBS) . Solvent choice (e.g., ethanol vs. DMF) and base additives (e.g., Na₂CO₃) can reduce side reactions like aldehyde oxidation .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : and NMR to confirm substitution patterns (e.g., aldehyde proton at ~10 ppm, thiazole ring protons at 7–8 ppm) .
- X-ray crystallography : Single-crystal diffraction (e.g., SHELXL refinement) to resolve bond lengths and angles, particularly the C-Br (1.89–1.92 Å) and aldehyde C=O (1.21 Å) bonds .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected m/z: ~219.97 for C₆H₄BrNOS) .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer :
- Store at 2–8°C under inert gas (argon/nitrogen) to prevent aldehyde oxidation and bromine dissociation.
- Avoid prolonged exposure to light, as UV radiation may degrade the thiazole ring.
- Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) every 3–6 months .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Perform DFT calculations (e.g., Gaussian 16) to map electron density on the bromine atom (natural bond orbital analysis) and identify reactive sites.
- Compare with experimental For analogous bromothiazoles, coupling efficiency correlates with LUMO energy (<-1.5 eV) and Pd catalyst selectivity (e.g., Pd(PPh₃)₄ vs. XPhos) .
- Validate predictions via NMR (if fluorinated partners are used) or kinetic studies .
Q. What strategies resolve contradictions in biological activity data for thiazole-carbaldehyde derivatives (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-response assays : Test compound concentrations across 3–5 logs (e.g., 0.1–100 µM) to distinguish specific activity from cytotoxicity .
- Mechanistic studies : Use RNA sequencing or proteomics to identify target pathways (e.g., benzimidazole-like inhibition of microtubule assembly ).
- Control experiments : Compare with non-brominated analogs to isolate the role of bromine in bioactivity .
Q. How can researchers optimize crystallographic refinement for this compound derivatives with disordered substituents?
- Methodological Answer :
- Use SHELXL-2018 to model disorder (e.g., split positions for methyl or bromine atoms).
- Apply restraints (e.g., SIMU/DELU) to maintain chemically reasonable geometries.
- Validate with residual density maps (peak thresholds: <1.0 eÅ⁻³) and R-factor convergence (<0.05) .
Q. What methodologies identify degradation products of this compound under acidic/basic conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to 0.1M HCl/NaOH (1–24 hrs, 25–50°C) and analyze via LC-MS.
- Likely products: Debrominated aldehydes (m/z ~141.02) or thiazole ring-opened species (e.g., thioureas via hydrolysis) .
- Use isotopic labeling (-aldehyde) to track degradation pathways .
Q. Notes
Properties
IUPAC Name |
5-bromo-2-methyl-1,3-thiazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS/c1-3-7-4(2-8)5(6)9-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQBLRHOOXUPAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357286 | |
Record name | 5-bromo-2-methyl-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221558-28-7 | |
Record name | 5-bromo-2-methyl-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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